molecular formula C11H17NO3 B2744893 Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 1969287-97-5

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2744893
CAS No.: 1969287-97-5
M. Wt: 211.261
InChI Key: QNOVAEWJQCXCEE-BDAKNGLRSA-N
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Description

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrrolidinone moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the carboxylic acid group.

    Pyrrolidinone Introduction: The pyrrolidinone moiety is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the pyrrolidinone group.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
  • (1S,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
  • (1S,2R)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Uniqueness

Rac-(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

IUPAC Name

(1R,2S)-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h8-9H,1-7H2,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOVAEWJQCXCEE-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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